molecular formula C23H25N3O3 B12868059 (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione

(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione

Cat. No.: B12868059
M. Wt: 391.5 g/mol
InChI Key: XFHKPHXNYPOQDJ-VOTSOKGWSA-N
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Description

(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione is a complex organic compound that features a combination of piperidine, pyridine, and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione typically involves multiple steps:

    Formation of the Piperidin-1-ylmethyl Pyridine Intermediate: This step involves the reaction of piperidine with a suitable pyridine derivative under controlled conditions.

    Coupling with But-2-en-1-yl Isoindoline-1,3-dione: The intermediate is then coupled with but-2-en-1-yl isoindoline-1,3-dione using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or isoindoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione might be explored for its potential as a pharmacophore in drug design. Its interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

The compound could have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features might allow for selective binding and activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-((4-(Morpholin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
  • (E)-2-(4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione

Uniqueness

(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione is unique due to the presence of the piperidine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different nitrogen-containing rings, it might exhibit distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione

InChI

InChI=1S/C23H25N3O3/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-15,17H2/b7-6+

InChI Key

XFHKPHXNYPOQDJ-VOTSOKGWSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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